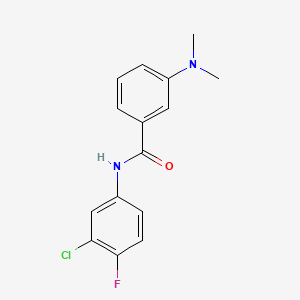
2,6-dimethoxy-4-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-dimethoxy-4-methylnicotinic acid often involves condensation reactions, as demonstrated by the synthesis of structurally similar Schiff base compounds through the condensation of 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide (Yang, 2007). Another example includes the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester through reactions involving 2-amino-4,6-dimethoxyl pyrimidine, potassium thiocyanate, and methyl chloroformate (Ji, 2006).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single crystal X-ray diffraction, revealing distinct crystalline forms and space groups, indicating the complexity of interactions at the molecular level. For example, Schiff base compounds show trans configurations relative to C=N double bonds and form layered or network structures through intermolecular hydrogen bonds (Yang, 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds to 2,6-dimethoxy-4-methylnicotinic acid include electroorganic synthesis and condensation reactions that lead to the formation of various pharmaceutical intermediates and coordination complexes (Raju et al., 2003). These reactions are pivotal for the synthesis of complex molecules and materials with specific functions.
Physical Properties Analysis
The physical properties of compounds structurally related to 2,6-dimethoxy-4-methylnicotinic acid, such as crystal structures and hydrogen bonding patterns, significantly influence their stability and behavior in various applications. For instance, the crystal packing and hydrogen bonding in the crystal structure of related compounds dictate their solid-state properties and interactions (Aakeröy & Beatty, 1999).
Chemical Properties Analysis
The chemical properties of similar compounds are characterized by their reactivity, which can be manipulated through various chemical reactions to synthesize new materials and intermediates for further applications. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents demonstrates the versatility in modifying the chemical properties for specific uses (Tsumoto et al., 2003).
科学的研究の応用
Derivatization of Proteins
One application involves the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of proteins. This process involves deuterating the methyl groups of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid through an H-D exchange reaction. These D-labeled nicotinoylating agents quantitatively modify the N-terminal of proteins, offering a method for protein analysis and labeling (Tsumoto et al., 2003).
Chemiluminescence Derivatization
In the realm of analytical chemistry, 2-aminonicotinic acid, closely related to 2,6-dimethoxy-4-methylnicotinic acid, has been used as a chemiluminescence derivatization reagent. This approach was developed for the sensitive and selective determination of methylglyoxal, showcasing the potential of nicotinic acid derivatives in enhancing detection methods (Ohba et al., 2000).
Photomechanical Behavior and Crystal Chemistry
Further, research into the crystal chemistry and photomechanical behavior of dimethoxycinnamic acid, which shares functional groups with 2,6-dimethoxy-4-methylnicotinic acid, provides insights into solid-state chemistry. These studies explore how different polymorphs exhibit unique photochemical and photomechanical properties, contributing to our understanding of material science and photoreactivity (Mishra et al., 2015).
Bifunctional Chelators for Technetium
Nicotinic acid derivatives, including 6-hydrazinonicotinic acid (HYNIC), have found application as bifunctional chelators for technetium, utilized in radiolabeling bioconjugates for diagnostic imaging. This application underscores the role of nicotinic acid derivatives in nuclear medicine and the development of diagnostic agents (Meszaros et al., 2011).
Electroorganic Synthesis
Another application involves the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine using CO2 in an ionic liquid. This method demonstrates the use of nicotinic acid derivatives in green chemistry and carbon capture technologies, providing a pathway for synthesizing valuable compounds through eco-friendly processes (Feng et al., 2010).
特性
IUPAC Name |
2,6-dimethoxy-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-4-6(13-2)10-8(14-3)7(5)9(11)12/h4H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICRROFIBBRMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)


![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)
![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)